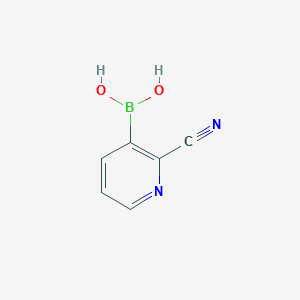
Acide 2-cyanopyridine-3-boronique
Vue d'ensemble
Description
2-Cyanopyridine-3-boronic acid is an organoboron compound with the molecular formula C6H5BN2O2. It is a boronic acid derivative of pyridine, characterized by the presence of a cyano group at the 2-position and a boronic acid group at the 3-position of the pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Applications De Recherche Scientifique
2-Cyanopyridine-3-boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 2-Cyanopyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 2-Cyanopyridine-3-boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, which is the primary biochemical pathway affected by 2-Cyanopyridine-3-boronic acid, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is known for its exceptionally mild and functional group tolerant reaction conditions .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of 2-Cyanopyridine-3-boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of a variety of organoboron reagents, which have been tailored for application under specific SM coupling conditions .
Action Environment
The action of 2-Cyanopyridine-3-boronic acid is influenced by various environmental factors. For instance, the compound requires a dry, cool, and well-ventilated environment for optimal stability . Additionally, the compound’s action can be affected by dust formation, and it should be handled with care to avoid ingestion, inhalation, and contact with skin or eyes .
Analyse Biochimique
Biochemical Properties
(2-Cyanopyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds under mild and functional group-tolerant conditions . In biochemical systems, (2-Cyanopyridin-3-yl)boronic acid interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups on biomolecules, leading to the modulation of enzyme activity and protein function .
Cellular Effects
The effects of (2-Cyanopyridin-3-yl)boronic acid on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with key signaling molecules and enzymes. For instance, the reversible binding of the boronic acid group to diols on cell surface receptors can alter receptor activity and downstream signaling cascades . Additionally, (2-Cyanopyridin-3-yl)boronic acid has been shown to affect gene expression by modulating the activity of transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, (2-Cyanopyridin-3-yl)boronic acid exerts its effects through several mechanisms. The boronic acid group can form reversible covalent bonds with serine, threonine, and tyrosine residues on enzymes, leading to enzyme inhibition or activation . This interaction can modulate the catalytic activity of enzymes involved in various biochemical pathways. Additionally, (2-Cyanopyridin-3-yl)boronic acid can bind to nucleophilic sites on DNA and RNA, potentially affecting gene expression and nucleic acid stability . These molecular interactions contribute to the compound’s ability to influence cellular processes and biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Cyanopyridin-3-yl)boronic acid can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Studies have shown that (2-Cyanopyridin-3-yl)boronic acid can undergo degradation over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of (2-Cyanopyridin-3-yl)boronic acid in animal models are dose-dependent. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, (2-Cyanopyridin-3-yl)boronic acid may exhibit toxic effects, including cellular damage, oxidative stress, and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration ranges.
Metabolic Pathways
(2-Cyanopyridin-3-yl)boronic acid is involved in various metabolic pathways, particularly those related to boron metabolism and utilization . This compound can interact with enzymes such as boron transporters and boron-containing cofactors, influencing metabolic flux and metabolite levels. The reversible binding of the boronic acid group to diols and other nucleophilic groups can modulate the activity of enzymes involved in carbohydrate metabolism, amino acid synthesis, and lipid metabolism .
Transport and Distribution
The transport and distribution of (2-Cyanopyridin-3-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through boron transporters and distributed to various cellular compartments. The interaction of (2-Cyanopyridin-3-yl)boronic acid with binding proteins can influence its localization and accumulation within cells, affecting its biochemical activity and cellular effects .
Subcellular Localization
The subcellular localization of (2-Cyanopyridin-3-yl)boronic acid is influenced by targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. The localization of (2-Cyanopyridin-3-yl)boronic acid within subcellular organelles can impact its activity and function, contributing to its role in cellular processes and biochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanopyridine-3-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on a pyridine derivative with a metal (such as lithium or magnesium), followed by borylation using a boron reagent.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step directed by a functional group on the pyridine ring, followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of 2-Cyanopyridine-3-boronic acid typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyanopyridine-3-boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The cyano group can undergo reduction to form amines, while the boronic acid group can be oxidized to form boronic esters.
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Reducing Agents: Such as lithium aluminum hydride for the reduction of the cyano group.
Oxidizing Agents: Such as hydrogen peroxide for the oxidation of the boronic acid group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Amines: Formed through the reduction of the cyano group.
Boronic Esters: Formed through the oxidation of the boronic acid group.
Comparaison Avec Des Composés Similaires
2-Cyanopyridine-3-boronic acid can be compared with other boronic acid derivatives:
2-Chloropyridine-3-boronic acid: Similar structure but with a chlorine atom instead of a cyano group.
Phenylboronic acid: Lacks the pyridine ring and cyano group, making it less versatile in certain reactions.
4-Cyanophenylboronic acid: Similar to 2-Cyanopyridine-3-boronic acid but with the cyano group on a phenyl ring instead of a pyridine ring.
The unique combination of the cyano group and boronic acid group on the pyridine ring makes 2-Cyanopyridine-3-boronic acid particularly valuable in organic synthesis and research applications.
Propriétés
IUPAC Name |
(2-cyanopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEXJQAXEPPQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660619 | |
| Record name | (2-Cyanopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874290-88-7 | |
| Record name | (2-Cyanopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





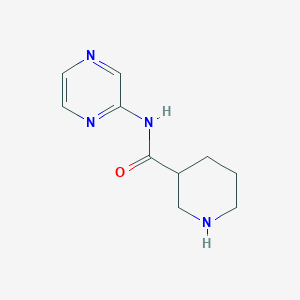
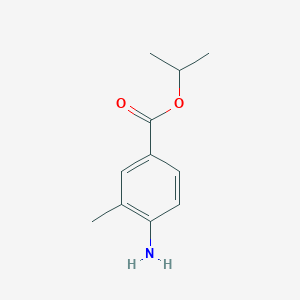


![(Hexan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1461644.png)
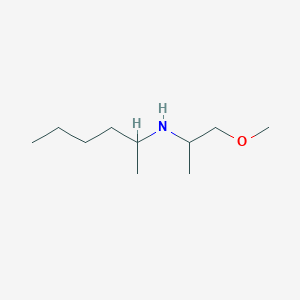
![Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate](/img/structure/B1461648.png)

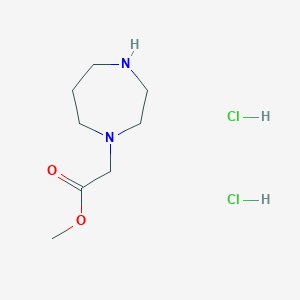

![(Hexan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1461653.png)
